molecular formula C21H20N2O2 B2973194 2-[4-(benzyloxy)phenyl]-N-(1-cyanocyclopropyl)cyclopropane-1-carboxamide CAS No. 1424369-07-2

2-[4-(benzyloxy)phenyl]-N-(1-cyanocyclopropyl)cyclopropane-1-carboxamide

Cat. No.: B2973194
CAS No.: 1424369-07-2
M. Wt: 332.403
InChI Key: OURBBPMHOSCQIX-UHFFFAOYSA-N
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Description

2-[4-(Benzyloxy)phenyl]-N-(1-cyanocyclopropyl)cyclopropane-1-carboxamide is an organic compound with a unique structure involving a benzyloxy phenyl group and a cyanocyclopropyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(benzyloxy)phenyl]-N-(1-cyanocyclopropyl)cyclopropane-1-carboxamide involves several key steps:

  • Formation of the benzyloxy phenyl intermediate: : This is typically achieved through the reaction of 4-hydroxybenzaldehyde with benzyl bromide in the presence of a base such as potassium carbonate.

  • Cyclopropanation: : The intermediate undergoes cyclopropanation using a diazo compound to introduce the cyclopropane ring.

  • Carboxamide formation: : The final step involves the reaction of the cyclopropane intermediate with cyanogen bromide and an amine to form the carboxamide group.

Industrial Production Methods

Industrial production of this compound would follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Common techniques might include batch or continuous flow processes, employing scalable reactors and efficient purification methods like recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-[4-(Benzyloxy)phenyl]-N-(1-cyanocyclopropyl)cyclopropane-1-carboxamide undergoes various chemical reactions, including:

  • Oxidation: : Reaction with oxidizing agents can modify the functional groups.

  • Reduction: : Reducing agents can be used to alter the cyanocyclopropyl group.

  • Substitution: : The phenyl and cyclopropyl rings provide multiple sites for substitution reactions.

Common Reagents and Conditions

  • Oxidation: : Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).

  • Reduction: : Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄).

  • Substitution: : Halogenating agents like N-bromosuccinimide (NBS), and various nucleophiles.

Major Products

The major products of these reactions depend on the specific conditions and reagents used, often resulting in modified functional groups or substituted derivatives.

Scientific Research Applications

2-[4-(Benzyloxy)phenyl]-N-(1-cyanocyclopropyl)cyclopropane-1-carboxamide has diverse applications in scientific research:

  • Chemistry: : Utilized as a building block in the synthesis of more complex molecules, and for studying reaction mechanisms.

  • Biology: : Explored for its potential bioactivity, including enzyme inhibition or receptor modulation.

  • Medicine: : Investigated for potential therapeutic properties, such as anti-cancer or anti-inflammatory effects.

  • Industry: : Possible use in the development of new materials or as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of this compound depends on its specific applications:

  • Molecular Targets: : It may interact with specific enzymes, receptors, or proteins to exert its effects.

  • Pathways: : These interactions can modulate various biological pathways, influencing cellular functions or signaling processes.

Comparison with Similar Compounds

Uniqueness

2-[4-(Benzyloxy)phenyl]-N-(1-cyanocyclopropyl)cyclopropane-1-carboxamide is unique due to its specific combination of functional groups and structural elements, which provide a distinct chemical profile and potential bioactivity.

Similar Compounds

  • 2-[4-(Benzyloxy)phenyl]cyclopropanecarboxamide: : Lacks the cyanocyclopropyl group, providing a simpler structure.

  • N-(1-Cyanocyclopropyl)benzoic acid: : Similar cyclopropyl and cyanogroup but differs in the aromatic and carboxamide groups.

  • 2-[4-(Methoxy)phenyl]-N-(1-cyanocyclopropyl)cyclopropane-1-carboxamide: : Similar structure with a methoxy group instead of benzyloxy.

Each of these compounds has its own unique set of properties, reactivity, and applications, but none combine the same structural features found in this compound. Fascinating stuff, really.

Properties

IUPAC Name

N-(1-cyanocyclopropyl)-2-(4-phenylmethoxyphenyl)cyclopropane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N2O2/c22-14-21(10-11-21)23-20(24)19-12-18(19)16-6-8-17(9-7-16)25-13-15-4-2-1-3-5-15/h1-9,18-19H,10-13H2,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OURBBPMHOSCQIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(C#N)NC(=O)C2CC2C3=CC=C(C=C3)OCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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